molecular formula C16H21NO5S B2658888 N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1396798-35-8

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2658888
CAS No.: 1396798-35-8
M. Wt: 339.41
InChI Key: OQAXIYIFGUIKDV-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methoxy-dimethylbenzenesulfonamide moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and bases like triethylamine.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Varied sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar in having a furan ring and hydroxy group but differs in the presence of a benzohydrazide moiety.

    Furan-2-carbaldehyde derivatives: Share the furan ring but differ in the functional groups attached to the ring.

Uniqueness

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to its combination of a furan ring, hydroxypropyl group, and methoxy-dimethylbenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-11-8-13(21-4)14(9-12(11)2)23(19,20)17-10-16(3,18)15-6-5-7-22-15/h5-9,17-18H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAXIYIFGUIKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CO2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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